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Abstract

Uropathogenic Escherichia coli (UPEC) is the primary causative agent of urinary tract infections
(UTIs). The ability of UPEC to adhere to host tissues is a critical step in pathogenesis and is
mediated by a variety of adhesins, including fimbriae. P fimbriae are key virulence factors
associated with pyelonephritis. The fso gene cluster encodes the F71 serotype of P fimbriae.
This technical guide provides an in-depth analysis of the FSOE protein, a minor subunit of the
Fso fimbrial system, and its role in UPEC virulence. While research on FsoE has been limited
in recent years, this document synthesizes the foundational knowledge and provides a
framework for future investigation.

Introduction to P Fimbriae and the Fso Operon

P fimbriae are filamentous proteinaceous appendages on the surface of UPEC that mediate
attachment to globoseries of glycolipids on uroepithelial cells.[1] The biogenesis of P fimbriae
follows the well-characterized chaperone-usher pathway. The fso gene cluster is an operon that
encodes the structural subunits and assembly machinery for the F71 P fimbriae. This operon
includes genes for the major pilin subunit (FsoA), the adhesin (FsoG), and several minor
subunits (FsoE, FsoF), as well as the chaperone (FsoD) and usher (FsoC) proteins.

The FsoE Protein: A Key Minor Subunit
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FsoE is a minor subunit protein of the F71 P fimbriae.[1] Immunoelectron microscopy studies
have localized FsoE to the tip of the fimbrial structure.[2] While it is considered a non-adhesive
subunit itself, FsoE plays a crucial role in modulating the adhesive properties of the entire
fimbrial organelle.[1][2]

Function in Adhesion

The primary function of FsoE is to influence the binding of P fimbriae to specific host receptors.
Studies have shown that FsoE, in conjunction with another minor subunit, FSoF, is essential for
the adhesion of UPEC to renal tubuli and immobilized fibronectin.[1] While the exact
mechanism of this influence is not fully elucidated, it is hypothesized that FsoE and FsoF may
be involved in the correct presentation or conformation of the terminal adhesin, FsoG, or may
contribute to a composite binding site.

Quantitative Data on the Impact of FSoOE on
Adhesion

Quantitative data specifically detailing the reduction in adhesion of an fSOE mutant is not readily
available in recent literature. However, early studies qualitatively described the adhesion
phenotype of fsoE mutants. The table below summarizes these findings and includes
representative quantitative data from a study on a different minor fimbrial subunit (fimH of type
1 fimbriae) to illustrate the potential magnitude of the effect of minor subunit mutations on
adhesion.
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Quantitative

. Adhesion .
Mutant Strain Target Adhesion (% Reference
Phenotype .
of Wild-Type)
) Slightly less )
fsoE mutant Renal tubuli ] Not available [1]
adhesive
Immobilized ] .
fsoE mutant ) ) Failed to adhere Not available [1]
fibronectin
. Slightly less )
fsoF mutant Renal tubuli i Not available [1]
adhesive
Immobilized ] )
fsoF mutant ] ] Failed to adhere Not available [1]
fibronectin
Adhered neither
fsoE, fsoF ) to fibronectin nor )
Renal tubuli ) Not available [1]
double mutant to kidney
sections
Adhered neither
fsoE, fsoF Immobilized to fibronectin nor )
i ) ) Not available [1]
double mutant fibronectin to kidney
sections
fimH mutant HTB-5 bladder Significantly 5.24% (p = 1
(representative) cells reduced 0.0001)

Experimental Protocols
Generation of an fsoE Knockout Mutant

This protocol describes a general method for creating a targeted gene knockout in UPEC using

lambda red recombineering.

Materials:

e UPEC strain of interest (e.g., a strain expressing F71 P fimbriae)

¢ Plasmid pKD46 (expressing lambda red recombinase)
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» Plasmid pKD4 (template for kanamycin resistance cassette)

e Primers specific for the fsoE gene with flanking homology regions and priming sites for pKD4

e |L-arabinose

o Kanamycin

» Electroporator and cuvettes

o Standard microbiology culture media and reagents

Procedure:

o Primer Design: Design primers with ~50 bp of homology to the regions flanking the fsoE
open reading frame and ~20 bp priming sites for the kanamycin resistance cassette in pKDA4.

o Amplification of Resistance Cassette: Use PCR to amplify the kanamycin resistance cassette
from pKD4 using the designed primers.

o Preparation of Electrocompetent UPEC:

o Transform the target UPEC strain with the temperature-sensitive plasmid pKD46 and
select for ampicillin resistance at 30°C.

o Grow an overnight culture of the transformed UPEC in LB with ampicillin at 30°C.

o Inoculate fresh SOB medium with the overnight culture and grow at 30°C to an OD600 of
~0.2.

o Add L-arabinose to a final concentration of 10 mM to induce the expression of the lambda
red recombinase and continue to grow to an OD600 of ~0.5.

o Make the cells electrocompetent by washing them multiple times with ice-cold sterile 10%
glycerol.

o Electroporation: Electroporate the purified PCR product (kanamycin resistance cassette) into
the electrocompetent UPEC expressing lambda red recombinase.
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» Selection of Mutants: Plate the electroporated cells on LB agar containing kanamycin and
incubate at 37°C. The higher temperature will also cure the cells of the pKD46 plasmid.

 Verification of Knockout: Verify the correct insertion of the resistance cassette and deletion of
the fsoE gene by PCR using primers flanking the fsoE gene and sequencing.

In Vitro Adhesion Assay

This protocol outlines a standard method for quantifying bacterial adhesion to cultured
epithelial cells.

Materials:

o Wild-type and fsoE mutant UPEC strains

e Human renal tubular epithelial cells (e.g., A498) or bladder epithelial cells (e.g., T24)
e Cell culture medium (e.g., DMEM/F-12) and supplements

o Fibronectin-coated multi-well plates (optional, for fibronectin binding assay)

e Phosphate-buffered saline (PBS)

e Triton X-100

 Sterile water

e LB agar plates for colony forming unit (CFU) counting

Procedure:

e Cell Culture: Seed the epithelial cells into 24-well plates and grow to confluence. For
fibronectin adhesion, use fibronectin-coated plates.

» Bacterial Preparation: Grow wild-type and fsoE mutant UPEC strains overnight in LB broth.
Subculture and grow to mid-log phase. Wash the bacteria with PBS and resuspend to a
defined concentration (e.g., 1 x 108 CFU/mL).
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« Infection: Replace the cell culture medium with fresh, antibiotic-free medium. Add the
bacterial suspension to the cells at a multiplicity of infection (MOI) of 10-100.

¢ [ncubation: Incubate the infected cells for 1-2 hours at 37°C in a 5% CO2 incubator to allow
for bacterial adhesion.

e Washing: Gently wash the wells multiple times with sterile PBS to remove non-adherent
bacteria.

» Lysis and Plating: Add a solution of 0.1% Triton X-100 in PBS to each well to lyse the
epithelial cells and release the adherent bacteria.

» Quantification: Perform serial dilutions of the lysate in sterile water and plate on LB agar
plates. Incubate overnight at 37°C.

» Data Analysis: Count the CFUs on the plates to determine the number of adherent bacteria
per well. Calculate the percentage of adhesion relative to the initial inoculum. Compare the
adhesion of the fsoE mutant to the wild-type strain.

Visualizations
P Fimbriae Biogenesis via the Chaperone-Usher
Pathway

The following diagram illustrates the assembly of P fimbriae, a process analogous to that of
Fso fimbriae. FSOE, as a minor subunit, would be one of the first components, along with the
adhesin and other tip proteins, to be assembled at the outer membrane usher.

Caption: P fimbriae biogenesis via the chaperone-usher pathway.

Proposed Signaling Pathway for P Fimbriae-Mediated
Inflammation

P fimbriae-mediated adhesion to host cells can trigger a pro-inflammatory response. The
following diagram depicts a simplified signaling cascade initiated by P fimbriae binding, which
involves Toll-like receptor 4 (TLR4). FsoE, by influencing adhesion, would be an upstream
modulator of this pathway.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: P fimbriae-mediated inflammatory signaling.

Conclusion and Future Directions

The FsoE protein, a minor subunit of F71 P fimbriae, plays a significant, albeit incompletely
understood, role in the adhesion of uropathogenic E. coli to host tissues. Its necessity for
binding to renal tubuli and fibronectin underscores its importance as a potential target for anti-
adhesive therapies. Future research should focus on:

e Quantitative Adhesion Studies: Precisely quantifying the contribution of FsoE to adhesion on
different host receptors.

 Structural Biology: Determining the high-resolution structure of the Fso fimbrial tip complex
to understand the molecular interactions involving FsoE.

e Mechanism of Action: Elucidating how FsoE modulates the function of the FsoG adhesin.

¢ In Vivo Relevance: Utilizing animal models of UTI to confirm the role of FsoE in colonization
and pathogenesis.

A deeper understanding of the function of FsoE and other minor fimbrial subunits will be
instrumental in the development of novel strategies to combat UTIs caused by uropathogenic
E. coli.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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